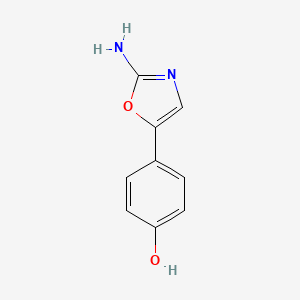

4-(2-Aminooxazol-5-yl)phenol

Description

Contextualizing Oxazole (B20620) and Phenol (B47542) Heterocycles within Organic Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, form a cornerstone of organic chemistry. openmedicinalchemistryjournal.com Their diverse structures and properties make them indispensable in various applications, from medicinal chemistry to materials science. openmedicinalchemistryjournal.com Within this broad class, oxazoles and phenols represent two particularly important moieties.

Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. tandfonline.comderpharmachemica.com This structural motif is found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov The oxazole ring's electronic properties allow for various chemical modifications, making it a versatile scaffold in drug discovery. tandfonline.com

Phenols , characterized by a hydroxyl group directly attached to an aromatic ring, are ubiquitous in nature and are fundamental building blocks in organic synthesis. nih.gov They are known for their antioxidant properties and are precursors to a vast number of pharmaceuticals and industrial chemicals. nih.govfrontiersin.org The reactivity of the phenolic hydroxyl group and the aromatic ring allows for a multitude of chemical transformations. nih.gov

The compound 4-(2-Aminooxazol-5-yl)phenol integrates both an oxazole and a phenol functional group, creating a unique molecular architecture with the potential for diverse biological interactions. evitachem.com

Overview of the Research Significance of this compound

The research significance of this compound stems from the synergistic potential of its constituent oxazole and phenol rings. This combination has prompted investigations into its utility as an intermediate in the synthesis of more complex molecules and as a pharmacologically active agent itself. evitachem.com

Initial studies have highlighted its potential in medicinal chemistry, particularly in the development of kinase inhibitors. google.com Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The aminooxazole core is a key feature in several kinase inhibitors, and the phenolic group can provide additional interaction points with biological targets.

Furthermore, the structural framework of this compound makes it a valuable building block in diversity-oriented synthesis, a strategy aimed at creating large collections of structurally diverse small molecules for high-throughput screening. amazonaws.com

Historical Development of Research on Aminooxazole and Phenolic Compounds

The study of phenolic compounds has a long history, with initial research focusing on their isolation from natural sources and the characterization of their chemical properties. nih.gov Over time, the understanding of their biosynthetic pathways and physiological roles in plants has grown significantly. nih.gov More recently, the focus has shifted towards their potential health benefits, leading to extensive research on their antioxidant and other biological activities. nih.govfrontiersin.org

Research into oxazole-containing compounds has also progressed substantially. While early work centered on fundamental synthesis and reactivity, the discovery of naturally occurring oxazoles with potent biological activities spurred greater interest in this heterocyclic system. derpharmachemica.comresearchgate.net The development of new synthetic methodologies has made a wide array of substituted oxazoles, including aminooxazoles, more accessible for biological evaluation. researchgate.net The synthesis of 2-aminooxazoles, in particular, has been a subject of interest, with various methods being developed to improve yields and explore their synthetic utility. researchgate.net

Scope and Objectives of Current Research Trends on this compound

Current research on this compound and related structures is multifaceted, with several key objectives:

Optimization of Synthetic Routes: Researchers are continuously working to develop more efficient and scalable syntheses of this compound and its derivatives. evitachem.com This includes exploring novel catalytic systems and reaction conditions to improve yields and reduce environmental impact.

Exploration of Biological Activity: A primary focus is the investigation of the compound's biological properties. This involves screening for activity against a range of therapeutic targets, including kinases, as well as evaluating its potential as an antimicrobial or anticancer agent. google.commdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a variety of analogues of this compound, researchers aim to understand how modifications to its structure affect its biological activity. mdpi.com This knowledge is crucial for the rational design of more potent and selective therapeutic agents.

Application in Materials Science: The unique electronic and structural features of oxazole and phenol derivatives suggest potential applications in the development of new materials with specific optical or electronic properties. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 13576-52-8 |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

Structure

3D Structure

Properties

CAS No. |

13576-52-8 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

4-(2-amino-1,3-oxazol-5-yl)phenol |

InChI |

InChI=1S/C9H8N2O2/c10-9-11-5-8(13-9)6-1-3-7(12)4-2-6/h1-5,12H,(H2,10,11) |

InChI Key |

BQVVQNKRIUCRNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(O2)N)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Aminooxazol 5 Yl Phenol and Its Analogs

Retrosynthetic Analysis of 4-(2-Aminooxazol-5-yl)phenol

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. The primary disconnection for the this compound core involves breaking the C-N and C-O bonds of the oxazole (B20620) ring.

A logical retrosynthetic pathway for this compound (I) identifies two key building blocks: a two-carbon electrophilic synthon derived from 4-hydroxyphenacyl halide (II) and a C1N2 nucleophilic synthon, which can be represented by reagents like urea (B33335) (III) or cyanamide. This approach is rooted in the well-established Hantzsch-type synthesis for azoles.

Figure 1: Retrosynthetic Analysis of this compound

This disconnection suggests that the core structure can be assembled by reacting an α-haloketone, specifically 2-bromo-1-(4-hydroxyphenyl)ethan-1-one, with a nucleophile such as urea. The phenolic hydroxyl group in the starting ketone may require protection (e.g., as a benzyl (B1604629) or silyl (B83357) ether) during the synthesis to prevent side reactions, followed by a deprotection step to yield the final product.

Classical Synthetic Routes to Oxazole Derivatives Relevant to this compound

Classical methods for oxazole synthesis remain fundamental in organic chemistry, offering reliable and versatile pathways to these heterocyclic cores.

The most direct and widely employed classical route for synthesizing 2-aminooxazoles is the condensation reaction between an α-haloketone and urea or its derivatives. nih.gov This method, often referred to as a modified Hantzsch synthesis, is highly effective for constructing the 2-aminooxazole scaffold.

To synthesize this compound, a suitable phenolic precursor such as 2-bromo-1-(4-hydroxyphenyl)ethan-1-one is reacted with urea. The reaction is typically carried out in a polar solvent like dimethylformamide (DMF) or ethanol. google.com The mechanism involves the initial N-alkylation of urea by the α-haloketone, followed by intramolecular cyclization where the urea's oxygen atom attacks the carbonyl carbon. A subsequent dehydration step then yields the aromatic oxazole ring. Microwave irradiation has been shown to accelerate this reaction, offering an efficient and clean alternative to conventional heating. nih.gov

Table 1: Examples of Condensation Reactions for 2-Aminooxazole Synthesis

| α-Haloketone Precursor | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Bromo-1-(4-methoxyphenyl)ethanone | Urea | Ethanol, Reflux | 5-(4-Methoxyphenyl)oxazol-2-amine | acs.org |

| 2-Bromo-1-phenylethanone | Urea | Alumina (B75360), Microwave | 5-Phenyloxazol-2-amine | nih.gov |

| 2-Chloro-1-(4-chlorophenyl)ethanone | Thiourea (B124793) | Ethanol, Reflux | 5-(4-Chlorophenyl)thiazol-2-amine | mdpi.com |

Note: The table includes an example with thiourea to illustrate the analogous synthesis of 2-aminothiazoles, a closely related heterocyclic system.

The Robinson-Gabriel synthesis is a cornerstone method for oxazole formation, proceeding via the cyclodehydration of 2-acylamino ketones. wikipedia.orgsynarchive.com This reaction is typically promoted by strong dehydrating agents such as concentrated sulfuric acid or phosphorus oxychloride. wikipedia.org

The reaction mechanism begins with the protonation of one of the carbonyl oxygen atoms of the 2-acylamino ketone, which facilitates an intramolecular nucleophilic attack from the other carbonyl oxygen, forming a five-membered cyclic intermediate (an oxazoline (B21484) derivative). Subsequent dehydration of this intermediate leads to the formation of the aromatic oxazole ring.

For the synthesis of a 2-aminooxazole derivative like this compound, a suitable N-acylamino ketone precursor would be required. This could be envisioned as an N-protected urea derivative, such as N-acetyl-N'-(2-(4-hydroxyphenyl)-2-oxoethyl)urea. The cyclodehydration of this intermediate under acidic conditions would then yield the corresponding N-acetyl-2-aminooxazole, which could be deprotected to give the final product. While versatile for many substituted oxazoles, the direct application of the Robinson-Gabriel synthesis for N-unsubstituted 2-aminooxazoles is less common than the direct condensation with urea.

Contemporary and Advanced Synthetic Strategies for this compound

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing heterocyclic rings, including multi-component reactions and powerful named reactions that offer high atom economy and procedural simplicity.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer a highly efficient route to complex molecules. nih.gov Several MCRs have been developed for the synthesis of substituted oxazoles and other related azoles.

For instance, a three-component reaction involving an α-aminoazole, an aldehyde, and a 1,3-dicarbonyl compound (like ethyl acetoacetate) can lead to fused heterocyclic systems. nih.gov While not a direct route to this compound itself, these strategies are valuable for creating diverse libraries of related analogs. A potential MCR approach to a 2-aminooxazole scaffold could involve the reaction of an aldehyde, an amine, and an isocyanide (an Ugi-type reaction), which could be followed by a subsequent cyclization step to form the oxazole ring. wikipedia.org

The Van Leusen oxazole synthesis is a powerful method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org The reaction proceeds under basic conditions (e.g., using potassium carbonate in methanol).

The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting adduct undergoes an intramolecular cyclization to form a 2-oxazoline intermediate. The key final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which drives the aromatization to the oxazole ring. organic-chemistry.orgvarsal.com

Table 2: Key Features of the Van Leusen Oxazole Synthesis

| Feature | Description |

|---|---|

| Key Reagent | Tosylmethyl isocyanide (TosMIC) |

| Substrate | Aldehyde |

| Product | 5-Substituted Oxazole |

| Typical Conditions | Base (e.g., K₂CO₃) in an alcohol solvent (e.g., MeOH) |

The standard Van Leusen reaction produces oxazoles that are unsubstituted at the C2 position. To synthesize a 2-aminooxazole derivative using this methodology, a significant adaptation would be necessary. This might involve using a modified isocyanide reagent that already contains a protected amino group or developing a post-synthesis amination protocol for the C2 position of the oxazole ring. Therefore, while a highly valuable tool for general oxazole synthesis, its direct application for 2-aminooxazoles like this compound is not straightforward.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Arylation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is a prominent example used in the synthesis of 5-aryl-2-aminooxazoles. snnu.edu.cnresearchgate.net This reaction typically involves the coupling of a 5-halooxazole derivative with an arylboronic acid in the presence of a palladium catalyst and a base.

While direct Suzuki-Miyaura coupling on a pre-formed 5-bromo-2-aminooxazole can be challenging, an alternative and effective strategy is the N-arylation of 2-aminooxazoles using Buchwald-Hartwig amination. nih.gov This approach has been systematically used to prepare N-aryl-4-phenyl-2-aminooxazoles. researchgate.net The reaction involves coupling a 2-aminooxazole with an aryl halide. For instance, the synthesis of N-aryl-4-aryl-2-aminooxazoles can be achieved in a two-step process: first, the condensation of an α-bromoacetophenone with urea to form the 4-aryl-2-aminooxazole, followed by a Buchwald-Hartwig cross-coupling with an appropriate aryl halide. nih.gov

Researchers have optimized the Buchwald-Hartwig reaction conditions for this transformation. A variety of palladium catalysts and phosphine (B1218219) ligands can be employed. For example, catalyst systems like X-Phos Pd G2 have been used effectively. researchgate.net The choice of base, such as sodium tert-butoxide (NaOtBu), is also crucial for the reaction's success. researchgate.net These reactions are often accelerated using microwave irradiation, significantly reducing reaction times. researchgate.net

Below is a table summarizing representative conditions for the Buchwald-Hartwig N-arylation of 2-aminooxazoles:

| Catalyst/Ligand System | Base | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference |

| X-Phos Pd G2 | NaOtBu | t-BuOH, Toluene | 130 | 15 min (MW) | 16 | researchgate.net |

| DavePhos/Pd(OAc)₂ | Cs₂CO₃ | Toluene, t-BuOH | 130 | 10 min (MW) | 8 | researchgate.net |

| S-Phos Pd G2 | K₃PO₄ | Toluene, t-BuOH | 130 | 10 min (MW) | 7 | researchgate.net |

The Suzuki-Miyaura reaction remains a valuable method for the synthesis of related biaryl structures and has been adapted for various heterocyclic systems. nih.gov The development of new ligands and reaction conditions continues to expand the scope of this reaction for challenging substrates like 2-pyridyl nucleophiles. nih.gov

Catalytic Systems in the Synthesis of this compound Scaffolds

Catalysis plays a pivotal role in the efficient synthesis of 2-aminooxazole derivatives. Both acid and metal catalysts are employed to facilitate key bond-forming steps and cyclization reactions.

Role of Lewis Acids and Brønsted Acids

Acid catalysis is instrumental in several synthetic routes to oxazoles. Brønsted acids, such as p-toluenesulfonic acid monohydrate (PTSA), have been shown to be effective bifunctional catalysts. organic-chemistry.org For instance, PTSA can catalyze a one-pot tandem reaction involving the propargylation of amides with propargylic alcohols followed by cycloisomerization to yield substituted oxazoles. organic-chemistry.org This method is efficient, proceeds under mild conditions, and produces water as the only byproduct. organic-chemistry.org Other Brønsted acids, like trifluoromethanesulfonic acid (TfOH), have been used to catalyze the cyclization of α-diazoketones with amides or thioamides to produce 2,4-disubstituted oxazoles and thiazoles. nih.gov

Lewis acids also play a significant role in promoting the synthesis of oxazole and related heterocyclic structures. nih.govniscpr.res.in For example, aluminum trichloride (B1173362) (AlCl₃) has been used to mediate the synthesis of isoxazole (B147169) derivatives from 2-methylquinoline (B7769805) derivatives and alkynes, avoiding the need for more toxic transition metals. nih.gov In other syntheses, Lewis acids like zinc chloride (ZnCl₂) have been used to catalyze one-pot reactions to form 1,3,4-oxadiazoles. niscpr.res.in

Applications of Homogeneous and Heterogeneous Catalysts

Both homogeneous and heterogeneous catalysts are utilized in the synthesis of 2-aminooxazole scaffolds, each offering distinct advantages. rsc.org

Homogeneous Catalysts:

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in cross-coupling reactions for the synthesis of 5-aryl-2-aminooxazoles. rsc.org Palladium complexes with phosphine ligands, such as those used in the Buchwald-Hartwig and Suzuki-Miyaura reactions, are prime examples. nih.govresearchgate.net These catalysts are known for their high activity and selectivity. rsc.org Ruthenium complexes are another class of homogeneous catalysts used in various organic transformations, including hydrogenation and epoxidation reactions. researchgate.net The main drawback of homogeneous catalysts is often the difficulty in separating them from the reaction products, which can lead to product contamination and catalyst loss. rsc.org

Heterogeneous Catalysts:

Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer the advantage of easy separation and recyclability. rsc.org While less commonly reported specifically for the final C-C or C-N bond-forming steps in this compound synthesis, the principles of heterogeneous catalysis are broadly applicable. Supported metal nanoparticles and single-atom catalysts are areas of active research aimed at combining the high activity of homogeneous catalysts with the stability and reusability of heterogeneous systems. rsc.org For example, supported ruthenium catalysts are used in the hydrogenation of various functional groups. researchgate.net The development of efficient and reusable heterogeneous catalysts for cross-coupling reactions remains a key goal in synthetic chemistry.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to reduce environmental impact. jusst.org This includes the use of safer solvents, minimizing waste, and employing energy-efficient reaction conditions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. jusst.orgresearchgate.neteurekaselect.com The use of microwave irradiation has been successfully applied to several key steps in the synthesis of 2-aminooxazoles and their precursors.

For instance, the Buchwald-Hartwig N-arylation of 2-aminooxazoles can be performed in a microwave reactor, reducing the reaction time from hours to just a few minutes. researchgate.net Similarly, the condensation of α-bromoacetophenones with urea to form the 2-aminooxazole ring can be efficiently carried out under microwave irradiation. researchgate.net A study on the synthesis of 2-aminooxazoles via the reaction of an isothiocyanate, a β-keto azide, and triphenylphosphine (B44618) demonstrated that the reaction could be completed in just 5 minutes at 150 °C using microwave heating, with products isolated in moderate to good yields by simple precipitation. nsf.gov

Microwave-assisted Suzuki-Miyaura cross-coupling reactions have also been developed, often in aqueous media, further enhancing the green credentials of the synthesis. rsc.org The application of microwave technology not only accelerates the synthesis but also aligns with the principles of green chemistry by improving energy efficiency. jusst.orgresearchgate.net

The following table provides examples of microwave-assisted reactions in the synthesis of 2-aminooxazole scaffolds:

| Reaction Type | Reactants | Conditions | Time | Yield (%) | Reference |

| Buchwald-Hartwig N-Arylation | 4-Phenyl-2-aminooxazole, 4-Bromotoluene | X-Phos Pd G2, NaOtBu, t-BuOH/Toluene, 130 °C | 15 min | 16 | researchgate.net |

| 2-Aminooxazole Formation | α-Bromoacetophenone, Urea | DMF, 120 °C | 3 min | 49 | researchgate.net |

| 2-Aminooxazole Formation | Isothiocyanate, β-keto azide, Triphenylphosphine | 150 °C | 5 min | 47-87 | nsf.gov |

Solvent-Free Reaction Conditions

In alignment with the principles of green chemistry, solvent-free synthesis offers significant advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. nih.gov Microwave-assisted organic synthesis, in particular, has emerged as a powerful technique for conducting reactions without a solvent, frequently leading to shorter reaction times and improved yields. nih.govnih.gov

For the synthesis of 2-aminooxazole and its analogs, a common solvent-free approach involves the reaction of an appropriate α-haloketone or its precursor with urea under microwave irradiation. researchgate.netresearchgate.net For instance, the synthesis of various 2-aminooxazole derivatives has been successfully achieved by reacting an aromatic ketone, urea, and iodine in an open vessel within a microwave cavity. researchgate.net This method avoids the use of conventional, often toxic, organic solvents and accelerates the reaction through efficient heat transfer provided by the microwaves. mdpi.com The reaction proceeds rapidly, yielding the desired heterocyclic products with high efficiency. researchgate.netbepls.com This approach is particularly suitable for high-throughput screening and the rapid generation of compound libraries for drug discovery. nih.gov

The general advantages of this methodology include:

Environmental Sustainability: Eliminates the need for volatile organic solvents, reducing waste and environmental pollution. nih.gov

Efficiency: Microwave irradiation often leads to a dramatic reduction in reaction time compared to conventional heating methods. nih.govacs.org

High Yields: These methods can produce the target compounds in good to excellent yields.

Simplicity: The experimental setup and product isolation are often more straightforward than in traditional solvent-based syntheses. mdpi.com

Utilization of Ionic Liquids as Reaction Media

Ionic liquids (ILs) have gained significant attention as "green" alternative solvents in organic synthesis due to their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solubility characteristics. nih.govorganic-chemistry.org They can function not only as benign reaction media but also as catalysts, enhancing reaction rates and selectivity. nih.gov

In the context of synthesizing 2-aminooxazole analogs like 2-aminobenzoxazoles, ionic liquids have proven to be highly effective. nih.gov For example, a facile and efficient synthesis of 2-aminobenzoxazoles was developed using a heterocyclic ionic liquid, 1-butylpyridinium (B1220074) iodide ([BPy]I), which acted as a recyclable catalyst under mild, room-temperature conditions. nih.gov This system achieved excellent yields of up to 97%. nih.gov

The key benefits of using ionic liquids in this context are:

Dual Role as Solvent and Catalyst: ILs can facilitate the reaction while also promoting it, simplifying the reaction mixture. nih.gov

Recyclability: A major advantage of ILs is their potential for recovery and reuse over multiple reaction cycles without a significant loss of activity, which enhances the sustainability of the process. nih.govorganic-chemistry.org

Mild Reaction Conditions: Reactions in ILs can often be performed under less harsh conditions (e.g., lower temperatures) than in conventional solvents. nih.gov

Improved Yields and Purity: The use of ILs can lead to high yields and straightforward product isolation, as the product can often be separated by simple extraction, leaving the IL behind for reuse. rsc.org

Different ionic liquids, such as those based on methylimidazolium cations, have been investigated, with the choice of both the cation and anion influencing the reaction's efficiency. eurekaselect.com Research on the synthesis of 4,5-disubstituted oxazoles demonstrated that imidazolium-based ionic liquids like [bmim]Br and [bmim][BF4] are excellent media for the reaction, leading to high yields. organic-chemistry.org

Optimization of Reaction Conditions and Yields for this compound Production

The efficient production of this compound requires careful optimization of various reaction parameters to maximize the yield and purity of the final product while minimizing reaction time and by-product formation. The synthesis of 4-aryl-2-aminooxazoles, which are structurally similar to the target compound, typically involves a two-step process: (1) the condensation of an α-bromoacetophenone with urea to form the 2-aminooxazole ring, followed by (2) a cross-coupling reaction to attach an additional aryl group. acs.org Optimization studies focus on key variables in each step.

Key parameters that are typically optimized include the choice of solvent, reactant stoichiometry, reaction temperature, and duration. The transition from conventional heating to microwave irradiation is a common strategy to improve efficiency. researchgate.net

The following table illustrates the optimization of the condensation reaction between an α-bromoacetophenone and urea, showing the impact of solvent, reactant ratio, temperature, and heating method on the product yield. researchgate.net

| Entry | Solvent | Reactant Ratio (Ketone:Urea) | Time | Temperature (°C) | Heating Method | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | EtOH | 1:10 | 18 h | 80 | Conventional | 0 |

| 2 | DMSO | 1:10 | 3 h | 80 | Conventional | 0 |

| 3 | DMF | 1:2 | 8 h | 80 | Conventional | 18 |

| 4 | DMF | 1:10 | 3 h | 80 | Conventional | 37 |

| 5 | DMF | 1:10 | 30 min | 120 | Conventional | 45 |

| 6 | DMF | 1:10 | 15 min | 80 | Microwave | 53 |

| 7 | DMF | 1:10 | 3 min | 120 | Microwave | 56 |

| 8 | NMP | 1:10 | 15 min | 80 | Microwave | 50 |

For subsequent steps, such as N-arylation via a Buchwald–Hartwig cross-coupling, optimization of the catalyst system (palladium source and ligand) and the base is critical for achieving high yields. nih.gov

The following table demonstrates the optimization of a Buchwald-Hartwig reaction for coupling a 2-aminooxazole with an aryl halide, highlighting the importance of the palladium source and base. nih.gov

| Entry | Palladium Source | Base | Yield (%) |

|---|---|---|---|

| 1 | X-Phos Pd G2 | t-BuONa | 50 |

| 2 | X-Phos Pd G2 | Cs₂CO₃ | 42 |

| 3 | X-Phos Pd G2 | K₂CO₃ | 0 |

| 4 | X-Phos Pd G2 | K₃PO₄ | 37 |

| 5 | S-Phos Pd G2 | t-BuONa | 35 |

| 6 | S-Phos Pd G2 | Cs₂CO₃ | 21 |

These studies show that optimal yields are achieved through a systematic investigation of reaction parameters. For the synthesis of this compound, a similar multi-variable optimization process, likely employing microwave-assisted, solvent-free, or ionic liquid conditions, would be essential to develop a robust and efficient production method. researchgate.netrsc.org

Chemical Reactivity and Derivatization Strategies for 4 2 Aminooxazol 5 Yl Phenol

Functional Group Reactivity of the Phenol (B47542) Moiety

The phenol portion of the molecule is characterized by an aromatic ring activated by a hydroxyl group. This -OH group enhances the electron density of the ring, particularly at the ortho and para positions, making it highly susceptible to electrophilic attack and providing a site for direct functionalization. byjus.comresearchgate.net

The hydroxyl group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. byjus.com For 4-(2-Aminooxazol-5-yl)phenol, the para position is occupied by the aminooxazole substituent. Therefore, electrophilic attack is predicted to occur at the positions ortho to the hydroxyl group (C2 and C6). The bulky nature of the aminooxazol-5-yl group may introduce some steric hindrance, potentially influencing the regioselectivity of incoming electrophiles.

Common electrophilic substitution reactions applicable to this phenol ring include:

Nitration: Treatment with dilute nitric acid at low temperatures is expected to yield a mixture of 2-nitro-4-(2-aminooxazol-5-yl)phenol and 6-nitro-4-(2-aminooxazol-5-yl)phenol. byjus.com Using concentrated nitric acid could lead to multiple nitration products. byjus.com

Halogenation: Due to the highly activated ring, halogenation (e.g., with bromine in a non-polar solvent) can proceed even without a Lewis acid catalyst to yield monobrominated products at the ortho positions. byjus.com Treatment with an excess of bromine water would likely lead to the formation of 2,6-dibromo-4-(2-aminooxazol-5-yl)phenol.

| Reaction | Typical Reagents | Expected Product Position |

| Nitration | Dilute HNO₃, 298 K | ortho to -OH group |

| Halogenation | Br₂ in CHCl₃ or CCl₄ | ortho to -OH group |

| Polyhalogenation | Aqueous Bromine (Br₂/H₂O) | ortho, ortho to -OH group |

The phenolic hydroxyl group serves as a key site for derivatization through esterification and etherification, which can modify the compound's polarity, solubility, and biological activity. nih.gov

Esterification: Phenolic esters can be readily formed by reacting the hydroxyl group with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine). This reaction, known as O-acylation, is an efficient method for producing various ester derivatives. rsc.org

Etherification: The synthesis of phenolic ethers is commonly achieved via the Williamson ether synthesis. This involves deprotonating the phenol with a base (like sodium hydroxide (B78521) or potassium carbonate) to form the more nucleophilic phenoxide ion, which then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether.

| Functionalization | Reagents | Derivative Type |

| Esterification | Acyl Chloride (R-COCl), Base | Phenolic Ester |

| Etherification | Alkyl Halide (R-X), Base | Phenolic Ether |

For analytical applications, particularly High-Performance Liquid Chromatography (HPLC) with UV detection, the phenolic hydroxyl group can be derivatized to enhance its chromophoric properties. A standard reagent for this purpose is 4-nitrobenzoyl chloride. scirp.orgscirp.org The reaction involves the esterification of the phenol under basic conditions, attaching the 4-nitrobenzoyl moiety which has strong UV absorbance. scirp.orgresearchgate.net

This pre-column derivatization significantly improves the sensitivity and detection limits for phenolic compounds. researchgate.net The reaction is typically rapid, often reaching completion within minutes at slightly elevated temperatures. scirp.orgscirp.org

| Parameter | Typical Condition | Reference |

| Derivatizing Agent | 4-nitrobenzoyl chloride (4-NB-Cl) | scirp.orgscirp.org |

| Solvent | Acetonitrile | scirp.org |

| pH | 8.5 (Borate Buffer) | scirp.orgscirp.org |

| Temperature | 50°C | scirp.org |

| Reaction Time | ~1 minute | scirp.orgscirp.org |

Reactivity of the Amino Group on the Oxazole (B20620) Ring

The exocyclic amino group at the C2 position of the oxazole ring is a primary amine and functions as a potent nucleophile. wikipedia.org This allows for a range of derivatization strategies targeting this specific site.

The lone pair of electrons on the nitrogen atom of the 2-amino group makes it reactive towards a wide array of electrophiles. The reactivity can be compared to that of the isosteric 2-aminothiazoles, which are known to readily participate in nucleophilic reactions. wikipedia.orgnih.gov The nucleophilicity of the 2-aminooxazole is sufficient to react with various carbonyl compounds, alkylating agents, and acylating agents.

Derivatization through acylation and alkylation provides a direct route to modify the properties of the 2-aminooxazole moiety.

Acylation: The primary amine can be readily acylated to form amide derivatives. This is typically achieved by reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct. wikipedia.orgnih.gov This reaction is analogous to the well-established acylation of 2-aminothiazoles. nih.gov

Alkylation: Alkylation of the 2-amino group can lead to secondary or tertiary amine derivatives. The reaction with alkyl halides can sometimes lead to competing N-alkylation on the oxazole ring nitrogen, similar to observations with 2-aminothiazoles, depending on the reaction conditions and substrate. wikipedia.orgacs.org Using a strong base can favor alkylation on the exocyclic amino group. acs.org

| Reaction | Electrophile | Base (if required) | Product |

| Acylation | Acyl Halide (RCOCl) | Pyridine or Et₃N | N-acyl derivative (Amide) |

| Alkylation | Alkyl Halide (R-X) | K₂CO₃ or NaH | N-alkyl derivative (Amine) |

Transformations Involving the Oxazole Ring System

The 2-aminooxazole core, while possessing aromatic character, exhibits significant reactivity that allows for various structural modifications. These transformations can be broadly categorized into reactions that alter the ring structure itself, such as expansions and contractions, and those that build upon the existing ring to create more complex fused systems.

Cyclization Reactions to Form Fused Heterocycles

The bifunctional nature of 2-aminooxazoles, containing both endocyclic and exocyclic nitrogen atoms, makes them valuable precursors for the synthesis of fused heterocyclic systems. These reactions typically involve the participation of the exocyclic amino group and the adjacent endocyclic nitrogen as nucleophiles in cyclocondensation reactions with appropriate electrophiles.

One prominent strategy involves the reaction of 2-aminooxazoles with β-dicarbonyl compounds or their equivalents. For example, 2-aminooxazoles react with ethoxymethylenemalonic ester to yield oxazolo[3,2-a]pyrimidin-5-ones scribd.com. This transformation builds a pyrimidine (B1678525) ring onto the oxazole core, creating a bicyclic system of significant interest in medicinal chemistry.

Similarly, reactions with α-haloketones can be used to construct fused imidazole (B134444) rings. This is a common strategy for many aminoazoles; for instance, 2-aminothiazoles react with α-bromoacetophenones to yield imidazo[2,1-b]thiazoles nih.gov. By analogy, reacting this compound with an appropriate α-haloketone would be expected to yield the corresponding imidazo[2,1-b]oxazole derivative.

More complex tricyclic systems can also be accessed. The reaction of methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates with aminoazoles like 1H-pyrazol-5-amines proceeds via the endocyclic nitrogen to form an intermediate that, upon treatment with a base, undergoes cyclocondensation to yield annulated nih.govthieme.deoxazolo[5,4-d]pyrimidine derivatives growingscience.com. This pathway involves a Smiles rearrangement followed by the elimination of methanol (B129727) to furnish the final tricyclic product growingscience.com.

These cyclization strategies highlight the versatility of the 2-aminooxazole scaffold in diversity-oriented synthesis, providing access to a wide range of fused heterocyclic structures nih.gov.

Synthesis of Advanced Analogs and Conjugates of this compound

Building upon the core structure of this compound, advanced analogs and conjugates can be synthesized to modulate its physicochemical properties and biological activity. This involves the strategic introduction of substituents and the incorporation of the molecule into larger, more complex architectures.

Design and Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for a systematic exploration of structure-activity relationships (SAR). Key points for derivatization include the exocyclic amino group, the phenolic hydroxyl group, and the aromatic rings.

A robust and versatile method for synthesizing N,4-disubstituted 2-aminooxazoles has been developed, which can be readily adapted for derivatives of this compound researchgate.netacs.org. The strategy involves a two-step process:

Oxazole Ring Formation: Condensation of an α-bromoacetophenone with unsubstituted urea (B33335) to form the 4-aryl-2-aminooxazole core. For the target compound, this would involve 2-bromo-1-(4-hydroxyphenyl)ethan-1-one.

N-Arylation: Palladium-catalyzed Buchwald-Hartwig cross-coupling of the resulting 2-aminooxazole with various aryl halides to introduce diverse substituents on the exocyclic amino group acs.orgnih.gov.

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that uses a palladium catalyst and a strong base to couple an amine with an aryl halide wikipedia.org. This method has been systematically applied to prepare 4-aryl-substituted 2-aminooxazoles, demonstrating its utility for creating a library of derivatives acs.orgnih.gov. Optimization studies have identified effective catalyst systems and reaction conditions for this transformation researchgate.netacs.org.

| Entry | Palladium Source (Catalyst) | Base | Yield (%) |

|---|---|---|---|

| 1 | X-Phos Pd G2 | t-BuONa | 50 |

| 2 | X-Phos Pd G2 | Cs₂CO₃ | 42 |

| 3 | S-Phos Pd G2 | t-BuONa | 40 |

| 4 | S-Phos Pd G2 | Cs₂CO₃ | 37 |

| 5 | DavePhos/Pd(OAc)₂ | Cs₂CO₃ | 8 |

The versatility of this approach allows for the introduction of aryl groups with various electronic and steric properties, enabling fine-tuning of the molecule's characteristics researchgate.net. Further modifications, such as alkylation or acylation of the phenol group, can also be readily achieved using standard synthetic protocols.

Incorporation into Complex Molecular Architectures (e.g., Peptides, Polymers)

The integration of this compound into larger biomolecules or synthetic polymers can impart unique structural and functional properties to the resulting macromolecule.

Peptide Conjugates: Oxazole moieties are found in a variety of peptidic natural products and often contribute to their bioactivity and structural rigidity nih.gov. The synthesis of oxazole-containing amino acids provides the necessary building blocks for their incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis nih.govthieme.de. This compound can be envisioned as a non-proteinogenic amino acid side chain. For example, a synthetic route could involve attaching the phenolic oxygen to a serine backbone or coupling the C4 position of the phenol ring to an amino acid scaffold like phenylalanine prior to peptide synthesis.

Recent advances have also demonstrated the post-translational installation of azole heterocycles into ribosomally synthesized peptides escholarship.org. This involves the enzymatic modification of precursor amino acids (like serine or cysteine) within a polypeptide chain to form oxazoline (B21484)/thiazoline rings, which are then oxidized to the corresponding oxazole/thiazole (B1198619) escholarship.org. Such bio-inspired methods could potentially be adapted for the site-specific incorporation of similar structures into proteins. Furthermore, oxazolones have been identified as key intermediates in prebiotic peptide synthesis, highlighting the fundamental role of this heterocycle in the formation of peptide bonds pnas.org.

Polymer Conjugates: Incorporating heterocyclic moieties into polymer backbones or as pendant groups is a common strategy to create functional materials with tailored properties. This compound can be functionalized to create a polymerizable monomer. For instance, the phenolic hydroxyl group could be converted into an acrylate or methacrylate group, allowing for free-radical polymerization.

Alternatively, the compound could be used in condensation polymerization. Bifunctional derivatives, such as a di-amino or di-hydroxyl version of the parent compound, could be reacted with appropriate co-monomers like diacyl chlorides or dialdehydes to form polyesters, polyamides, or poly(azomethine)s ntu.edu.iq. The rigid, aromatic nature of the this compound unit would be expected to enhance the thermal stability and modify the mechanical properties of the resulting polymer ntu.edu.iq.

Advanced Spectroscopic and Structural Characterization of 4 2 Aminooxazol 5 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment and connectivity of each atom can be mapped out.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the number and types of protons and carbons in the molecule, respectively. The chemical shift (δ) of each nucleus is indicative of its local electronic environment.

In the ¹H NMR spectrum of 4-(2-Aminooxazol-5-yl)phenol, the aromatic protons of the phenol (B47542) ring typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. mdpi.com The proton on the oxazole (B20620) ring would manifest as a singlet. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are expected to appear as broad singlets, with chemical shifts that can be influenced by solvent, concentration, and temperature. nih.gov For example, the phenolic -OH proton signal is often observed at a downfield chemical shift. nih.gov

The ¹³C NMR spectrum provides complementary data, showing distinct signals for each unique carbon atom. The carbon atoms of the oxazole ring resonate at characteristic chemical shifts, with the carbon atom bonded to the amino group appearing at a significant downfield position. nih.gov The carbons of the phenol ring show a predictable pattern for a 1,4-substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ This data is predictive and based on the analysis of structurally similar compounds.

¹H NMR (DMSO-d₆, 400 MHz)| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.65 | br s | 1H | Phenolic -OH |

| 7.40 | d | 2H | Ar-H (ortho to -OH) |

| 7.15 | s | 1H | Oxazole C4-H |

| 6.80 | d | 2H | Ar-H (meta to -OH) |

¹³C NMR (DMSO-d₆, 100 MHz)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 162.0 | Oxazole C2-NH₂ |

| 156.5 | Phenolic C1-OH |

| 151.0 | Oxazole C5 |

| 127.0 | Aromatic CH (ortho to -OH) |

| 122.5 | Oxazole C4 |

| 118.0 | Aromatic C (ipso to oxazole) |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity. science.gov

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key COSY correlation would be observed between the ortho and meta protons on the phenolic ring, confirming their adjacent relationship. The other protons (oxazole-H, NH₂, OH) would appear as singlets with no cross-peaks, confirming their isolation from other proton networks. rsc.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu It would be used to definitively link the proton signals for the aromatic and oxazole C-H groups to their corresponding carbon signals in the ¹³C spectrum. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

The IR spectrum of this compound would be characterized by several key absorption bands. nih.gov Strong, broad absorption in the 3200-3600 cm⁻¹ region would correspond to the O-H stretching vibration of the phenol group and the N-H stretching vibrations of the primary amine. The aromatic C-H stretching would appear just above 3000 cm⁻¹. The region between 1500-1700 cm⁻¹ is diagnostic for the C=N and C=C stretching vibrations within the oxazole and phenyl rings. nih.gov A strong band around 1200-1300 cm⁻¹ would be indicative of the phenolic C-O stretching vibration. nih.gov

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the C=C bonds of the aromatic ring, which often give strong Raman signals. researchgate.netnsf.gov

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound This data is predictive and based on typical functional group frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500-3200 | O-H Stretch, N-H Stretch | Phenol, Amine |

| 3100-3000 | C-H Stretch | Aromatic/Oxazole Ring |

| 1650-1500 | C=N and C=C Ring Stretching | Oxazole, Phenyl Ring |

| 1450-1400 | C=C Ring Stretching | Phenyl Ring |

| 1300-1200 | C-O Stretch | Phenol |

| 1200-1100 | C-N Stretch | Amine |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum of this compound would show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺), respectively, corresponding to its molecular weight. nih.gov The fragmentation pattern provides valuable structural information. The fragmentation of 2-aminooxazoles is significantly influenced by the electron-donating amino group. clockss.org For phenols, a common fragmentation pathway involves the loss of carbon monoxide (CO). youtube.com A plausible fragmentation pattern for this compound could involve initial cleavage of the oxazole ring or loss of small neutral molecules like HCN or CO.

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with very high accuracy. This allows for the unambiguous determination of the elemental formula from the exact mass, distinguishing it from other compounds that may have the same nominal mass. For this compound, with a molecular formula of C₉H₈N₂O₂, HRMS would confirm the exact mass, providing definitive proof of its elemental composition. nih.govkoreascience.kr

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₂ |

| Exact Mass | 176.0586 g/mol |

| Nominal Mass | 176 g/mol |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

An X-ray crystallographic analysis of this compound would be expected to reveal a largely planar molecular structure, although there might be a slight dihedral angle between the planes of the oxazole and phenol rings. nih.gov A critical feature of the crystal structure would be the extensive network of intermolecular hydrogen bonds. researchgate.net The phenolic hydroxyl group and the amino group can both act as hydrogen bond donors, while the nitrogen atoms of the oxazole ring and the oxygen of the hydroxyl group can act as acceptors. This hydrogen bonding network would play a dominant role in defining the crystal packing arrangement. researchgate.net

Table 4: Hypothetical Crystallographic Data for this compound This data is hypothetical and based on analysis of similar small organic molecules. nih.govredalyc.org

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-100 (for monoclinic) |

| Z (molecules/unit cell) | 4 or 8 |

Table 5: List of Compound Names

| Compound Name |

|---|

| This compound |

| 3-(2-aminooxazol-5-yl)-2H-chromen-2-one |

| 2-(2-Amino-5-methylthiazol-4-yl)phenol |

| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The molecular structure of this compound possesses multiple functional groups capable of engaging in a variety of intermolecular interactions, which are crucial in dictating its crystal packing. The key interactions expected to stabilize its solid-state architecture are hydrogen bonding and pi-pi stacking. nih.govnih.gov

Hydrogen Bonding: The molecule contains potent hydrogen bond donors—the phenolic hydroxyl (-OH) group and the amino (-NH₂) group—and multiple hydrogen bond acceptors—the nitrogen and oxygen atoms of the oxazole ring and the oxygen of the hydroxyl group. This functionality allows for the formation of a robust and intricate network of hydrogen bonds. researchgate.net

O-H···N/O Interactions: The phenolic hydroxyl group is a strong hydrogen bond donor and is expected to form strong interactions with the nitrogen atom of the oxazole ring of an adjacent molecule, a common and stabilizing motif in heterocyclic phenols.

N-H···O Interactions: The amino group provides two hydrogen bond donors (N-H) that can interact with the phenolic oxygen or the oxazole oxygen of neighboring molecules.

These interactions can lead to the formation of supramolecular assemblies such as one-dimensional chains or two-dimensional sheets. nih.gov The specific arrangement, or synthon, would depend on the crystallization conditions.

Pi-Pi Stacking: The compound features two aromatic systems: the phenol ring and the oxazole ring. These rings can participate in pi-pi stacking interactions, which are non-covalent interactions that contribute significantly to the stability of the crystal lattice. scirp.orgrsc.org The stacking can occur in a parallel-displaced or T-shaped arrangement, with typical centroid-to-centroid distances of 3.3 to 3.8 Å. researchgate.net The interplay between strong hydrogen bonds and weaker pi-pi stacking interactions will ultimately define the three-dimensional crystal structure. nih.gov

| Interaction Type | Potential Donor | Potential Acceptor | Expected Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bonding | Phenolic -OH | Oxazole Nitrogen, Phenolic Oxygen | Primary driver of supramolecular assembly, formation of chains or sheets. |

| Hydrogen Bonding | Amino -NH₂ | Phenolic Oxygen, Oxazole Oxygen | Cross-linking of primary hydrogen-bonded motifs, reinforcing the network. |

| Pi-Pi Stacking | Phenol Ring (π-system) | Oxazole Ring / Phenol Ring (π-system) | Stabilization of the layered structure, contributing to overall crystal cohesion. |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

The photophysical properties of this compound are determined by its electronic structure, which is characterized by a conjugated π-system extending across the phenol and oxazole rings.

Electronic Absorption: It is predicted that this compound will display strong absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum, likely between 300 and 400 nm. researchgate.net These absorptions correspond to π→π* electronic transitions within the conjugated molecular framework. The exact position and intensity of the absorption maximum (λmax) can be influenced by the solvent environment, a phenomenon known as solvatochromism. nih.gov In polar solvents, a bathochromic (red) shift of the absorption peak may be observed due to the stabilization of the more polar excited state. nih.gov

Fluorescence Spectroscopy: Similar to other fluorescent oxazole derivatives, this compound is expected to exhibit fluorescence. ifo.lviv.uarsc.org Following excitation at its absorption maximum, the molecule would relax to the ground state by emitting a photon at a longer wavelength. This difference between the absorption and emission maxima is known as the Stokes shift. ifo.lviv.ua The fluorescence spectrum is also sensitive to the solvent environment. The excited state is often more polar than the ground state, leading to a larger Stokes shift in more polar solvents. nih.gov The efficiency of fluorescence, or quantum yield, would be dependent on the rigidity of the molecular structure and the presence of non-radiative decay pathways.

| Property | Predicted Characteristic | Influencing Factors | Relevant Electronic Transition |

|---|---|---|---|

| Absorption Maximum (λabs) | ~300-400 nm | Solvent Polarity, pH | π→π |

| Emission Maximum (λem) | > λabs (e.g., ~400-500 nm) | Solvent Polarity, Molecular Aggregation | π→π |

| Stokes Shift | Expected to be significant | Increases with solvent polarity | Difference in solvation of ground and excited states |

| Solvatochromism | Bathochromic shift with increasing solvent polarity | Dipole moment changes upon excitation | π→π* |

Computational and Theoretical Studies of 4 2 Aminooxazol 5 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the prediction of molecular properties from first principles. These methods are instrumental in characterizing novel structures like 4-(2-Aminooxazol-5-yl)phenol.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule, representing a minimum on the potential energy surface. For this compound, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), would predict key structural parameters. irjweb.com

The process involves starting with an initial guess of the molecular geometry and iteratively solving the electronic Schrödinger equation to find the electron density that minimizes the total energy. This optimization provides precise data on bond lengths, bond angles, and dihedral angles. Such studies on related heterocyclic compounds have shown that calculated geometries can accurately reproduce crystal structures determined by X-ray diffraction. preprints.org The electronic structure analysis reveals the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents typical bond lengths and angles expected from a DFT/B3LYP calculation for a molecule with this structure, based on data for similar compounds. It is for illustrative purposes only.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| Oxazole (B20620) C=N | ~ 1.30 | |

| Oxazole C-N | ~ 1.39 | |

| Oxazole C-O | ~ 1.36 | |

| Phenol (B47542) C-O | ~ 1.37 | |

| Phenol O-H | ~ 0.97 | |

| **Bond Angles (°) ** | ||

| C-O-C (Oxazole) | ~ 105 | |

| O-C=N (Oxazole) | ~ 115 | |

| C-C-O (Phenol) | ~ 119 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. rsc.org A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol and amino groups, while the LUMO would be distributed across the heterocyclic oxazole ring. DFT calculations are commonly used to determine the energies of these orbitals. irjweb.com

Table 2: Illustrative Frontier Orbital Properties for Aromatic Heterocycles This table provides representative energy values that might be expected for a compound like this compound, demonstrating how these parameters relate to reactivity. This is not specific calculated data.

| Parameter | Value (eV) | Implication |

| EHOMO | -5.85 | Electron-donating capability |

| ELUMO | -1.20 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.65 | High kinetic stability, low reactivity |

Electrostatic Potential Surface (ESP) Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding intermolecular interactions and predicting reactive sites within a molecule. It maps the electrostatic potential onto the molecule's electron density surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, an ESP map would likely show significant negative potential around the oxygen atom of the phenolic hydroxyl group, the oxygen atom in the oxazole ring, and the nitrogen atoms, due to the presence of lone pairs of electrons. These sites would be the primary locations for hydrogen bonding and interactions with electrophiles. The hydrogen of the hydroxyl group would exhibit a region of positive potential, marking it as a site for nucleophilic interaction.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and interactions with other molecules, such as solvents. nih.govnih.gov

An MD simulation of this compound in a solvent like water would reveal how the molecule's conformation changes and how it forms hydrogen bonds with surrounding water molecules. ias.ac.in The phenolic hydroxyl group and the amino group are strong hydrogen bond donors and acceptors, and simulations would quantify the strength and lifetime of these interactions. This information is crucial for understanding the molecule's solubility and how it might interact with a biological target, such as the active site of an enzyme. The simulation tracks the trajectory of each atom, allowing for the analysis of structural parameters and interaction energies over time. nih.gov

In Silico Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which serve as a powerful complement to experimental characterization. DFT calculations can be used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as nuclear magnetic resonance (NMR) chemical shifts. nih.gov

By calculating the harmonic vibrational frequencies of the optimized geometry of this compound, a theoretical IR spectrum can be generated. The predicted peaks can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups, such as the O-H stretch of the phenol, the N-H stretches of the amino group, and the characteristic vibrations of the oxazole ring. Similarly, theoretical 1H and 13C NMR chemical shifts can be calculated and compared to experimental spectra to aid in the complete structural elucidation of the molecule. nih.gov

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling is a cornerstone of modern SAR analysis, helping to identify the key molecular features responsible for a desired therapeutic effect. researchgate.net For a molecule like this compound, computational SAR can guide the design of more potent and selective analogues. nih.gov

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are frequently employed. nih.gov A QSAR model would correlate variations in physicochemical properties (e.g., lipophilicity, electronic properties) across a series of related oxazole derivatives with their measured biological activity. Molecular docking simulations could be used to predict how this compound binds to a specific biological target, such as an enzyme or receptor. These simulations would identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) and suggest modifications to the molecular structure—such as adding or removing substituents on the phenol ring—to enhance binding affinity and, consequently, biological activity. mdpi.com Such studies on related oxazole and isoxazole (B147169) derivatives have been crucial in developing new potential therapeutic agents. researchgate.netnih.gov

AI-Driven Approaches in the Discovery and Optimization of this compound Analogs

Predictive Modeling for Activity and Property Profiling

A primary application of AI in the optimization of this compound analogs lies in the development of predictive models, most notably through Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.netijsmr.in By leveraging machine learning algorithms such as deep neural networks (DNNs), support vector machines (SVMs), and random forests (RF), QSAR models can establish mathematical relationships between the structural features of molecules and their biological activities. ijsmr.inacs.org For instance, a dataset of this compound analogs with experimentally determined potencies against a specific biological target could be used to train a machine learning model. This model could then be used to predict the activity of virtual or yet-to-be-synthesized analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

Beyond predicting biological activity, AI models can also be trained to forecast various absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Predicting properties such as solubility, permeability, metabolic stability, and potential off-target toxicities early in the discovery process is crucial for minimizing late-stage failures. Machine learning models have demonstrated high performance in predicting the cytotoxicity of phenolic compounds, a class to which this compound belongs. ijsmr.in

Generative Models for De Novo Design

Generative adversarial networks (GANs) and other deep learning architectures represent a cutting-edge approach for the de novo design of novel molecules. mdpi.comnih.gov These models can learn the underlying patterns in a given set of molecules and then generate new, previously unseen structures that possess similar desirable properties. mdpi.com In the context of this compound, a generative model could be trained on a library of known bioactive oxazole and phenol-containing compounds. The model could then be tasked with generating novel analogs that are predicted to have high affinity for a specific target and favorable ADMET properties. This approach offers the potential to explore novel chemical space and design molecules with optimized multi-parameter profiles. arxiv.orgarxiv.org

| AI-Driven Approach | AI/ML Model Examples | Application in Drug Discovery | Expected Output for this compound Analogs |

| Predictive Modeling | Deep Neural Networks (DNNs), Support Vector Machines (SVMs), Random Forests (RF) | - Predicting biological activity (QSAR) - Forecasting ADMET properties | - Prioritized list of virtual analogs with high predicted potency - In silico profiling of drug-likeness and potential liabilities |

| AI-Powered Virtual Screening | Machine Learning Classifiers, Deep Learning Models | - High-throughput screening of large compound libraries - Identifying novel scaffolds | - Identification of commercially available or readily synthesizable hits with the this compound core |

| Generative Models for De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | - Generating novel molecular structures with desired properties - Exploring new chemical space | - Novel, synthetically feasible analog structures with optimized target affinity and ADMET profiles |

Biological and Biomedical Research Applications of 4 2 Aminooxazol 5 Yl Phenol Preclinical and Mechanism Focused

Investigations into Molecular Mechanisms of Action and Target Interactions (In Vitro and Cell-Based)

The exploration of 4-(2-Aminooxazol-5-yl)phenol's molecular interactions has centered on its potential to modulate the activity of various enzymes and cellular receptors, as well as its influence on key cellular pathways.

Enzyme Inhibition Studies

While direct enzymatic inhibition studies on this compound are not extensively documented, research on structurally related compounds provides insights into its potential activities.

Histone Deacetylases (HDACs): The aminophenol moiety is a key structural feature in some HDAC inhibitors. For instance, derivatives of 4-(2-aminoethyl)phenol have been synthesized and evaluated for their HDAC inhibitory activity, with some compounds demonstrating significant inhibition. nih.gov This suggests that the 4-aminophenol (B1666318) scaffold within this compound could potentially interact with the active site of HDAC enzymes, although specific studies on HDAC6 are needed to confirm this.

Proteases (e.g., PREP): The field of prolyl oligopeptidase (PREP) inhibition has not specifically highlighted this compound.

Cholinesterases: Benzoxazole (B165842) and naphthoxazole analogs bearing a dihydroxyphenyl substituent have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov One naphthoxazole analog, 4-(naphtho[1,2-d] researchgate.netnih.govoxazol-2-yl)benzene-1,3-diol, displayed nanomolar activity against AChE. nih.gov Given the structural similarity of the oxazole (B20620) core, it is plausible that this compound could exhibit inhibitory activity against cholinesterases, though this remains to be experimentally verified.

Receptor Binding and Modulation Assays

The potential for this compound to interact with various cellular receptors has been inferred from studies on related molecular structures.

GPR40: The G protein-coupled receptor 40 (GPR40), a target for type 2 diabetes, has been explored with various agonists. nih.gov However, there is currently no direct evidence from published research to suggest that this compound or its close analogs act as modulators of GPR40.

VEGFR-2: A series of 2-anilino-5-phenyloxazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase. nih.gov This indicates that the 2-amino-5-aryloxazole scaffold could be a valuable template for the development of VEGFR-2 inhibitors. The potential of this compound to inhibit VEGFR-2 warrants further investigation.

ER-α: The phenolic hydroxyl group is a critical feature for binding to the estrogen receptor-α (ER-α). nih.gov The binding of phenolic compounds to ER-α is well-established, and this interaction is crucial for their estrogenic or anti-estrogenic effects. nih.gov Molecular docking studies have helped to understand how phenolic ligands interact with the ER-α ligand-binding domain. chemrxiv.org While direct binding assays for this compound with ER-α have not been reported, its phenolic structure suggests a potential for interaction.

CDK8: There is a lack of specific research data on the direct interaction of this compound with Cyclin-Dependent Kinase 8 (CDK8).

Modulation of Cellular Pathways

The influence of compounds structurally related to this compound on fundamental cellular processes like apoptosis and autophagy has been an area of active research.

Apoptosis Induction: While direct studies on this compound are limited, related heterocyclic compounds have shown pro-apoptotic activity. For instance, novel synthetic isoxazole (B147169) derivatives have been demonstrated to induce apoptosis in various cancer cell lines. researchgate.net The specific mechanisms by which these related compounds trigger apoptosis often involve the intrinsic mitochondrial pathway.

Autophagy: The role of this compound in the modulation of autophagy has not been specifically investigated in the available scientific literature.

Preclinical Biological Activity Studies in Research Models

The biological activities of this compound and its analogs have been explored in various preclinical models, revealing potential antimicrobial and antiprotozoal properties.

Antimicrobial Activity against Bacterial and Fungal Strains

The 2-aminooxazole and related 2-aminothiazole (B372263) scaffolds are recognized for their significant antimicrobial properties.

Antibacterial Activity: Studies on a range of 2-amino-5-alkylidene-thiazol-4-ones have shown modest to significant antibacterial activity against Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. nih.gov Isosteric replacement of the 2-aminothiazole with a 2-aminooxazole in certain series of compounds has been shown to improve physicochemical properties and retain potent antimycobacterial activity, particularly against Mycobacterium tuberculosis. mdpi.com

Antifungal Activity: Some 2-aminooxazole derivatives have demonstrated low to moderate antifungal activity against strains such as Candida albicans, Lichtheimia corymbifera, and Trichophyton interdigitale. mdpi.com The antifungal potential often depends on the specific substitutions on the core scaffold.

Antimicrobial Activity of Structurally Related 2-Aminooxazole and 2-Aminothiazole Derivatives

| Compound Class | Bacterial Strains | Fungal Strains | Observed Activity | Reference |

|---|---|---|---|---|

| 2-Amino-5-alkylidene-thiazol-4-ones | Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus | - | Modest to significant antibacterial activity. The most potent compound had a MIC of 1.95 µg/mL against P. aeruginosa. | nih.gov |

| N-oxazolyl- and N-thiazolylcarboxamides | Mycobacterium tuberculosis (including multidrug-resistant strains) | Candida albicans, Lichtheimia corymbifera, Trichophyton interdigitale | High activity against mycobacteria (best MIC = 3.13 µg/mL). Some compounds showed weaker activity against other bacteria and fungi (MICs from 31.25 to 62.5 µM). | mdpi.com |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | Gram-negative and Gram-positive bacteria | - | One analogue displayed promising antibacterial activity with MICs of 8 µg/mL. | nih.govnih.gov |

Antiprotozoal Activity

Derivatives of 2-amino-4-phenyloxazole have been synthesized and evaluated for their in vitro activity against pathogenic protozoa.

Activity against Giardia lamblia and Trichomonas vaginalis: In a study of 2-amino-4-(p-substituted phenyl)-oxazoles, several compounds exhibited potent antiprotozoal effects. The most active compound against G. lamblia was 2-amino-4-(p-benzoyloxyphenyl)-oxazole with an IC50 of 1.17 µM. Against T. vaginalis, 2-amino-4-(p-bromophenyl)-oxazole was the most effective, showing an IC50 of 1.89 µM. researchgate.net These findings highlight the potential of the 2-amino-5-aryloxazole scaffold, which is closely related to this compound, in the development of new antiprotozoal agents.

In Vitro Antiprotozoal Activity of 2-Amino-4-phenyloxazole Derivatives

| Protozoan Species | Most Active Compound | IC50 (µM) | Reference |

|---|---|---|---|

| Giardia lamblia | 2-amino-4-(p-benzoyloxyphenyl)-oxazole | 1.17 | researchgate.net |

| Trichomonas vaginalis | 2-amino-4-(p-bromophenyl)-oxazole | 1.89 | researchgate.net |

Anti-Inflammatory Activity

The 2-aminooxazole core is a recognized scaffold in the development of nonsteroidal anti-inflammatory agents. acs.org Research dating back to the 1970s identified that amides and ureas derived from 2-aminooxazoles possess the ability to reduce carrageenan-induced edema, a standard model for assessing anti-inflammatory effects. acs.orgnih.gov Studies have indicated that, in general, oxazoles without substitutions in the 4 and 5 positions tend to exhibit greater activity. acs.org

More recent research has continued to explore oxazole derivatives for their anti-inflammatory properties. jddtonline.info For instance, novel oxazole compounds have been synthesized and evaluated using the carrageenan-induced rat hind paw method, a common in vivo assay for inflammation. jddtonline.info While direct studies on this compound are not extensively detailed in the provided literature, the established anti-inflammatory potential of the 2-aminooxazole class suggests that it is a valid candidate for investigation. The mechanism of action for related heterocyclic anti-inflammatory compounds, such as benzothiazoles, is sometimes attributed to the inhibition of cyclooxygenase (COX) enzymes (specifically COX-2) or bradykinin (B550075) B2 receptors. researchgate.net

Antioxidant Potential Exploration

The antioxidant capacity of phenolic compounds is well-established, and the inclusion of a phenol (B47542) group in this compound suggests a strong potential for radical scavenging activity. The hydroxyl (-OH) group on the phenol ring can donate a hydrogen atom to neutralize free radicals, a key mechanism in preventing oxidative stress.

Research into related chemical structures supports this hypothesis. Studies on compounds that combine a hindered phenol fragment with a five-membered heterocycle, such as 1,3,4-oxadiazole (B1194373), have demonstrated significant antioxidant properties, in some cases superior to the standard antioxidant butylated hydroxytoluene (BHT). mdpi.com Similarly, derivatives of 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol have been synthesized and evaluated for their antioxidant activity, confirming their potential as radical scavengers. nih.govresearchgate.net The combination of an electron-rich phenol ring with a heterocyclic system like oxazole is a common strategy for developing effective antioxidants. mdpi.com Density functional theory (DFT) studies on some phenolic thiazole (B1198619) derivatives suggest that the preferred mechanism for their antioxidant action is sequential proton loss-electron transfer. nih.gov

Antimalarial Activity

Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the search for new therapeutic agents. nih.govphcogj.com Phenolic compounds have been identified as a promising source of antimalarial leads. nih.gov

In vitro assessments of various natural phenolic compounds isolated from plants have demonstrated significant antiplasmodial activity. nih.govnih.gov For example, macluraxanthone, a phenolic compound, showed potent activity against P. falciparum with IC50 values as low as 0.27 µg/mL. nih.gov Other phenolic compounds, such as α-mangosine and volkensiflavone, also displayed good activity. nih.gov While research specifically targeting this compound for antimalarial activity is not detailed, its phenolic structure aligns with compounds known to possess antiplasmodial properties. This suggests that the this compound scaffold could be a valuable starting point for the development of novel antimalarial agents.

Anticancer/Antiproliferative Activity in Cell Lines (e.g., A549, MCF7, HCT116, LoVo, HT29)

The development of novel anticancer agents often involves screening heterocyclic compounds for their ability to inhibit the growth of various cancer cell lines. Derivatives containing scaffolds structurally related to this compound have been evaluated for antiproliferative effects against a panel of human cancer cell lines, including those of the lung (A549), breast (MCF7), and colon (HCT116, HT29, LoVo).